molecular formula C6H11N3O3 B3011373 Ethyl (R)-4-Azido-3-Hydroxybutyrate CAS No. 95537-41-0

Ethyl (R)-4-Azido-3-Hydroxybutyrate

Cat. No. B3011373
CAS RN: 95537-41-0
M. Wt: 173.172
InChI Key: MTAYETVPZNVYFE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (R)-4-Azido-3-Hydroxybutyrate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the synthesis and properties of this compound. For instance, Ethyl (S)-4-chloro-3-hydroxybutyrate is an intermediate in the synthesis of Atorvastatin, a chiral drug . Similarly, Ethyl (R)-(-)-4-Cyano-3-hydroxybutyrate is synthesized from (S)-(-)-epichlorohydrin, which involves several steps including ring-opening, alcoholysis, protection, cyanidation, and deprotection . These processes are relevant to understanding the synthesis of this compound, as they involve manipulating the functional groups on a hydroxybutyrate backbone.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include the use of specific reagents and catalysts to achieve the desired stereochemistry. For example, the preparation of Ethyl (R)-(-)-4-Cyano-3-hydroxybutyrate involves starting with (S)-(-)-epichlorohydrin and using sodium cyanide for ring-opening . The synthesis of enantiomerically pure α-hydroxy and α-amino acid esters from ethyl 2,4-dioxo-4-phenylbutyrate involves a Pt-cinchona catalyzed enantioselective hydrogenation . These methods suggest that the synthesis of this compound would also require careful control of reaction conditions and the use of enantioselective catalysts to achieve the correct stereochemistry.

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the provided papers, the structure of similar compounds can be inferred. The presence of an azido group in this compound would imply a high reactivity, particularly in click chemistry reactions, due to the azide functionality. The stereochemistry at the chiral center is crucial for the biological activity of such compounds, as seen with the synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate for Atorvastatin .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to this compound include enantioselective hydrolysis and hydrogenation. The amidase from Rhodococcus erythropolis is capable of enantioselectively hydrolyzing 4-chloro-3-hydroxybutyramide . This suggests that enzymes or other catalysts could potentially be used to selectively modify this compound. The Pt-cinchona catalyzed hydrogenation is another example of a chemical reaction that could be relevant for modifying the double bonds or reducing groups in this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be speculated based on the properties of similar compounds. For instance, the solubility, melting point, and stability of Ethyl (R)-4-Cyano-3-hydroxybutyrate could provide a baseline for understanding the properties of this compound. The presence of an azido group would likely affect the compound's reactivity and stability, making it a candidate for further functionalization or use in click chemistry applications.

Scientific Research Applications

1. Use in Stereoselective Synthesis

Ethyl (R)-4-chloro-3-hydroxybutyrate, a compound closely related to Ethyl (R)-4-Azido-3-Hydroxybutyrate, is utilized in the stereoselective synthesis of optical isomers. It serves as a fine chemical intermediate in the synthesis of pharmacologically valuable products like L-carnitine. This synthesis often involves stereoselective biotechnology methods and enzymatic reactions (Kluson et al., 2019).

2. Intermediate for Chiral Drug Synthesis

A variant of this compound, Ethyl (S)-4-chloro-3-hydroxybutyrate, is used as an intermediate in the synthesis of Atorvastatin, a chiral drug for treating hypercholesterolemia. The Rhodococcus erythropolis strain is leveraged to convert 4-chloro-3-hydroxybutyronitrile into 4-chloro-3-hydroxybutyric acid, which is a crucial step in this process (Park et al., 2008).

3. In Biocatalysis for Chiral Drugs

Ethyl 3-hydroxybutyrate, structurally similar to this compound, is an important intermediate for a variety of chiral drugs. The kinetic resolution reactions catalyzed by esterases/lipases, like the microbial esterase WDEst17, are an efficient and environmentally friendly method for producing optically pure enantiomers of this compound (Wang et al., 2018).

4. Application in ACE Inhibitor Synthesis

Ethyl (R)-2-hydroxy-4-phenylbutyrate, a compound similar to this compound, is key in the production of ACE inhibitors. The microbial reduction of ethyl 2-oxo-4-phenylbutyrate by Candida krusei SW2026 is a notable process in this context, yielding the (R)-enantiomer with high enantiomeric excess and yield (Zhang et al., 2009).

5. Preparation in Ionic Liquid Systems

The reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate in ionic liquid systems, akin to processes involving this compound, demonstrates the potential of using hydrophilic ionic liquids like [BMIM]BF4 as co-solvents in asymmetric bioreductions. This method reduces substrate inhibition and improves enantioselectivity (He et al., 2009).

properties

IUPAC Name

ethyl (3R)-4-azido-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3/c1-2-12-6(11)3-5(10)4-8-9-7/h5,10H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAYETVPZNVYFE-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-azido-3-hydroxybutyrate was used. The reaction was carried out for 1 hour and ethyl (S)-4-azido-3-hydroxybutyrate (80.2% e.e) was obtained at 83.5% conversion.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-azido-3-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl (S)-4-azido-3-hydroxybutyrate
Yield
80.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.